molecular formula C15H15AsO2 B14712110 4-[Ethyl(phenyl)arsanyl]benzoic acid CAS No. 20480-64-2

4-[Ethyl(phenyl)arsanyl]benzoic acid

Cat. No.: B14712110
CAS No.: 20480-64-2
M. Wt: 302.20 g/mol
InChI Key: MLUWAHPXUJIEFT-UHFFFAOYSA-N
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Description

4-[Ethyl(phenyl)arsanyl]benzoic acid is an organoarsenic compound with the molecular formula C15H15AsO2 It is characterized by the presence of an ethyl(phenyl)arsanyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(phenyl)arsanyl]benzoic acid typically involves the reaction of ethyl(phenyl)arsine with a benzoic acid derivative. One common method is the reaction of ethyl(phenyl)arsine with 4-bromobenzoic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(phenyl)arsanyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Arsenic(V) compounds.

    Reduction: Arsenic(III) or arsenic(I) compounds.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[Ethyl(phenyl)arsanyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Ethyl(phenyl)arsanyl]benzoic acid involves its interaction with biological molecules. The compound can bind to proteins and enzymes, affecting their function. The arsenic center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Methyl(phenyl)arsanyl]benzoic acid
  • 4-[Ethyl(phenyl)stannyl]benzoic acid
  • 4-[Ethyl(phenyl)phosphanyl]benzoic acid

Uniqueness

4-[Ethyl(phenyl)arsanyl]benzoic acid is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. Compared to similar compounds with tin or phosphorus, the arsenic-containing compound exhibits different reactivity and potential biological activity. The specific interactions of the arsenic center with biological molecules make it a compound of interest for further research .

Properties

CAS No.

20480-64-2

Molecular Formula

C15H15AsO2

Molecular Weight

302.20 g/mol

IUPAC Name

4-[ethyl(phenyl)arsanyl]benzoic acid

InChI

InChI=1S/C15H15AsO2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18)

InChI Key

MLUWAHPXUJIEFT-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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